molecular formula C18H20N2O B15063949 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one

Cat. No.: B15063949
M. Wt: 280.4 g/mol
InChI Key: NQPHOLVDESXGQA-UHFFFAOYSA-N
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Description

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidine class It is characterized by a four-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one typically involves the reaction of benzylamine with 4-ethylbenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as chloroacetyl chloride, under basic conditions to yield the azetidinone ring. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted azetidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-benzyl-4-phenylazetidin-2-one
  • 3-Amino-1-benzyl-4-(4-methylphenyl)azetidin-2-one
  • 3-Amino-1-benzyl-4-(4-chlorophenyl)azetidin-2-one

Uniqueness

3-Amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-amino-1-benzyl-4-(4-ethylphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O/c1-2-13-8-10-15(11-9-13)17-16(19)18(21)20(17)12-14-6-4-3-5-7-14/h3-11,16-17H,2,12,19H2,1H3

InChI Key

NQPHOLVDESXGQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)N2CC3=CC=CC=C3)N

Origin of Product

United States

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